N-(3,4-dimethoxyphenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
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Description
N-(3,4-dimethoxyphenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide is a useful research compound. Its molecular formula is C26H23N5O5 and its molecular weight is 485.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivatives Development
Diversified Synthesis of Triazoloquinoxalinyl Derivatives
Research demonstrates the synthesis of 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives through a Ugi four-component reaction followed by a copper-catalyzed tandem reaction. This method provides rapid access to complex fused tricyclic scaffolds, suggesting potential applications in creating structurally varied chemical entities for further pharmacological exploration (An et al., 2017).
Biological Activity
Inotropic Activity Evaluation
A study on N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives highlighted their positive inotropic activity. This class of compounds was evaluated for enhancing stroke volume in isolated rabbit heart preparations, indicating their potential for developing heart failure treatments (Zhang et al., 2008).
Antimicrobial and Antiprotozoal Properties
Antimicrobial and Antiprotozoal Agents
Newer quinoxaline-oxadiazole hybrids have been assessed for their antimicrobial and antiprotozoal activities. These compounds, derived from 2-hydroxy quinoxaline, exhibited promising activities against bacteria, fungi, and Trypanosoma cruzi, suggesting their potential as therapeutic agents (Patel et al., 2017).
Anticancer Activity
Urea-Derived Quinolinamines Anticancer Activity
A series focusing on 1,2,4-triazolo[4,3-a]-quinoline derivatives explored the structural requisites for anticancer activity. Some derivatives showed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, marking them as potential leads for anticancer drug development (Reddy et al., 2015).
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[4-(2-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O5/c1-16-8-4-7-11-20(16)36-25-24-29-30(26(33)31(24)19-10-6-5-9-18(19)28-25)15-23(32)27-17-12-13-21(34-2)22(14-17)35-3/h4-14H,15H2,1-3H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOROBDEBZGUEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC(=C(C=C5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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